N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine
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Overview
Description
N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorobenzoyl group, a piperidine ring, and a pyrimidine core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of piperidine-4-carboxylic acid with 3-fluorobenzoyl chloride to form the fluorobenzoyl-piperidine intermediate. This intermediate is then reacted with N4,N4-dimethylpyrimidine-4,6-diamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on minimizing waste and optimizing the use of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Shares a similar piperidine and fluorobenzoyl structure but differs in the core scaffold.
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Another compound with a similar piperidine ring and fluorobenzoyl group, used in different research contexts.
Uniqueness
N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-23(2)17-11-16(20-12-21-17)22-15-6-8-24(9-7-15)18(25)13-4-3-5-14(19)10-13/h3-5,10-12,15H,6-9H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLRNXPPGXOQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NC2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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